molecular formula C23H17N3O2 B11405805 benzyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate

benzyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate

Cat. No.: B11405805
M. Wt: 367.4 g/mol
InChI Key: LXPKDIMUYJSKPI-UHFFFAOYSA-N
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Description

BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE consists of an indoloquinoxaline core with a benzyl acetate moiety, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with benzyl acetate under specific conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and potassium carbonate (K2CO3) as a base. The reaction is carried out at elevated temperatures, usually between 40°C and 80°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is unique due to its specific structural features, which confer distinct biological activities. Its benzyl acetate moiety enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

benzyl 2-indolo[3,2-b]quinoxalin-6-ylacetate

InChI

InChI=1S/C23H17N3O2/c27-21(28-15-16-8-2-1-3-9-16)14-26-20-13-7-4-10-17(20)22-23(26)25-19-12-6-5-11-18(19)24-22/h1-13H,14-15H2

InChI Key

LXPKDIMUYJSKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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